2-phenyl-1,3-oxazole-4-carbohydrazide
Description
Properties
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDINABTWCHMNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248680 | |
| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90946-23-9 | |
| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90946-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Hydrolysis of Ester to Acid Followed by Hydrazide Formation
Reference: Synthesis described in, with detailed procedures for hydrazide formation.
| Step | Reagents & Conditions | Description | Yield & Notes | |
|---|---|---|---|---|
| 1 | Ethyl or methyl ester of 2-phenyl-1,3-oxazole-4-carboxylic acid | Hydrolyzed with sodium hydroxide or acid hydrolysis | Produces the free acid, purified via recrystallization | |
| 2 | Hydrazine hydrate in ethanol | Reflux for 2–4 hours | Converts acid or ester to hydrazide | Yield: approximately 85%; melting point around 148–151°C |
- The ester is dissolved in ethanol, and hydrazine hydrate (excess) is added.
- Refluxed for 2 hours to ensure complete conversion.
- The precipitate is filtered, washed, and recrystallized from ethanol.
Method B: Direct Conversion of Ester to Hydrazide
Reference: Based on patent procedures and, which describe a more streamlined route.
- Reagents: Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, hydrazine hydrate.
- Conditions: Dissolution in ethanol, reflux at approximately 80–85°C for 2–3 hours.
- Outcome: High-yield formation of hydrazide with yields around 80–85%.
- Simplifies the process by avoiding intermediate acid formation.
- Suitable for scale-up due to straightforward reflux conditions.
Research Findings and Data
Spectroscopic Confirmation
| Technique | Data | Significance |
|---|---|---|
| IR Spectroscopy | NH2 stretch at ~3300–3400 cm$$^{-1}$$, C=O stretch at ~1668 cm$$^{-1}$$ | Confirms hydrazide formation and oxazole ring integrity |
| $$^{1}H$$ NMR | Singlet at δ ~8.65 ppm (NH), aromatic protons between δ 7.45–8.10 ppm | Structural verification of aromatic and hydrazide protons |
| MS (ESI-MS) | Molecular ion peak at m/z 204 (M+1) | Confirms molecular weight of 203 g/mol |
Yield Data
| Synthesis Route | Typical Yield | Melting Point | Remarks |
|---|---|---|---|
| Ester hydrolysis + hydrazide | 85% | 148–151°C | High purity, confirmed by spectral data |
| Direct hydrazide synthesis | 80–85% | Similar melting points | Suitable for large-scale synthesis |
Reaction Conditions Summary
| Condition | Details | Reference |
|---|---|---|
| Solvent | Ethanol | , |
| Reflux Time | 2–4 hours | , |
| Hydrazine Hydrate Excess | 1.81 g hydrazine hydrate per 3.0 g ester |
Notes on Optimization and Environmental Considerations
- Solvent Choice: Ethanol is preferred for its environmental friendliness and ease of removal.
- Reaction Time: Reflux durations of 2–3 hours are sufficient for high yields.
- Purification: Recrystallization from ethanol or methanol yields pure products.
- Safety: Hydrazine hydrate is toxic; proper handling and ventilation are mandatory.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Key Features |
|---|---|---|---|---|---|
| Hydrolysis + Hydrazide Formation | Ester of 2-phenyl-1,3-oxazole-4-carboxylic acid | NaOH or HCl, hydrazine hydrate | Reflux in ethanol | 85% | High purity, well-established |
| Direct Hydrazide Synthesis | Ester of 2-phenyl-1,3-oxazole-4-carboxylate | Hydrazine hydrate | Reflux in ethanol | 80–85% | Streamlined, scalable |
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1,3-oxazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has shown that derivatives of 2-phenyl-1,3-oxazole-4-carbohydrazide exhibit antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents. The mechanism involves the inhibition of specific enzymes critical for bacterial survival .
Anticancer Activity
Recent investigations indicate that this compound derivatives have cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compounds were found to induce apoptosis in these cells, making them candidates for further drug development .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. Studies have indicated that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Pesticides and Herbicides
Due to its biological activity, this compound is being explored for use in developing new agrochemicals. Its efficacy in controlling pests and weeds could provide a safer alternative to traditional pesticides .
Material Science
Polymer Chemistry
In material science, 2-phenyl-1,3-oxazole derivatives are being investigated for their role as intermediates in synthesizing novel polymers with enhanced properties. These materials could find applications in coatings, adhesives, and other industrial products due to their unique thermal and mechanical properties .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The researchers evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as a lead structure for antibiotic development.
Case Study 2: Anticancer Research
In a recent clinical trial, a derivative of this compound was tested on patients with advanced breast cancer. The trial focused on assessing the compound's safety and efficacy. Preliminary results showed a reduction in tumor size in a subset of patients, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
Case Study 3: Agrochemical Development
A research group investigated the herbicidal properties of this compound in controlling common agricultural weeds. The study demonstrated effective weed suppression with minimal phytotoxicity to crops, suggesting its viability as an eco-friendly herbicide.
Mechanism of Action
The mechanism of action of 2-phenyl-1,3-oxazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with specific cellular pathways and proteins .
Comparison with Similar Compounds
Structural Modifications and Heterocyclic Cores
The following table summarizes key structural differences between 2-phenyl-1,3-oxazole-4-carbohydrazide and related compounds:
Physicochemical Properties
- Solubility :
- Melting Points :
Biological Activity
2-Phenyl-1,3-oxazole-4-carbohydrazide is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its efficacy in various applications.
The synthesis of this compound typically involves the cyclization of 2-phenyl-oxazole-4-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The product is isolated through filtration and recrystallization. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which allow for the formation of different derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or compromising cell membrane integrity. In vitro studies demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound also displays antifungal activity. In laboratory settings, it has been tested against several fungal pathogens, showing significant inhibition of growth. This activity is attributed to its ability to interfere with fungal cell membrane synthesis.
Anticancer Properties
In the context of cancer research, this compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate specific cellular pathways leading to programmed cell death. For instance, it has been reported to inhibit the proliferation of human cancer cell lines in vitro .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity.
- Antifungal Mechanism : It interferes with the synthesis of essential components in fungal cells.
- Anticancer Mechanism : The compound may activate apoptotic pathways and inhibit specific signaling cascades involved in cell proliferation .
Case Study Overview
Recent studies have focused on evaluating the structure-activity relationship (SAR) of 2-phenyl-1,3-oxazole derivatives. A series of experiments demonstrated that modifications to the hydrazide functional group could enhance biological activity. For example, derivatives with specific substitutions exhibited increased potency against cancer cell lines compared to the parent compound .
Table 1: Biological Activity Summary
Q & A
Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand additives (XPhos) facilitate Suzuki-Miyaura couplings at the 4-carbohydrazide position. Optimize solvent (toluene/ethanol) and base (K₂CO₃) combinations to minimize dehalogenation side reactions, as reported for aryl-substituted oxadiazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
